

# SGC-CBP30: A Technical Guide to its Effects on Transcriptional Co-activators

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SGC-CBP30** is a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300 (EP300). As crucial epigenetic regulators, CBP and p300 play a significant role in various cellular processes, including cell growth, differentiation, and gene expression.[1] Dysregulation of their function has been implicated in numerous diseases, most notably cancer and inflammatory conditions.[2] This technical guide provides an in-depth overview of **SGC-CBP30**, its mechanism of action, its effects on transcriptional regulation, and detailed protocols for its application in experimental research.

# Introduction to SGC-CBP30 and its Targets: CBP/p300

CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous proteins that function as transcriptional co-activators.[1][3] A key feature of these proteins is their histone acetyltransferase (HAT) activity, which is responsible for acetylating histone and non-histone proteins, thereby remodeling chromatin and modulating gene expression.[3][4] Both CBP and p300 contain a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is crucial for the



recruitment of the CBP/p300 complex to specific genomic loci, facilitating the acetylation of target histones and the activation of transcription.

**SGC-CBP30** is a small molecule inhibitor designed to selectively target the bromodomains of CBP and p300.[5][6] By competitively binding to the acetyl-lysine binding pocket within the bromodomain, **SGC-CBP30** prevents the recruitment of CBP and p300 to chromatin, thereby inhibiting the transcriptional activation of their target genes.[6] Its high selectivity for CBP/p300 over other bromodomain-containing proteins, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, makes it a valuable tool for dissecting the specific roles of these co-activators in health and disease.[5][7]

# **Quantitative Data on SGC-CBP30 Activity**

The potency and selectivity of **SGC-CBP30** have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of SGC-CBP30

| Target  | Assay Type         | Value    | Reference |
|---------|--------------------|----------|-----------|
| СВР     | IC50               | 21 nM    | [2][7]    |
| Kd      | 21 nM              | [5]      | _         |
| Kd      | 38 nM              | [8]      |           |
| Kd      | 38 ± 4.7 nM        | [9]      |           |
| p300    | IC50               | 38 nM    | [2][7]    |
| Kd      | 32 nM              | [5]      | _         |
| Kd      | 47 nM              | [8]      | _         |
| Kd      | 47 ± 2.1 nM        | [9]      |           |
| BRD4(1) | Selectivity vs CBP | 40-fold  | [5][7]    |
| Kd      | 885 nM             | [10]     |           |
| BRD4(2) | Selectivity vs CBP | 250-fold | [7]       |



Table 2: Cellular Activity of SGC-CBP30

| Cell Line                         | Assay Type             | Endpoint                                                      | Value<br>(IC50/EC50) | Reference |
|-----------------------------------|------------------------|---------------------------------------------------------------|----------------------|-----------|
| RKO                               | Luciferase<br>Reporter | Inhibition of<br>doxorubicin-<br>stimulated p53               | 1.5 μΜ               | [7]       |
| AMO1                              | Quantigene Plex        | Reduction in MYC expression                                   | 2.7 μΜ               | [7]       |
| HEK293                            | BRET Assay             | Inhibition of Halo-tagged histone H3.3 binding to NanoLuc-CBP | 2.8 μΜ               | [7]       |
| LP-1                              | Viability Assay        | Growth Inhibition                                             | < 3 μΜ               | [11]      |
| Multiple<br>Myeloma Cell<br>Lines | Viability Assay        | Growth Inhibition                                             | GI50 < 3 μM          | [11]      |

# Effects on Transcriptional Co-activators and Signaling Pathways

**SGC-CBP30** exerts its effects by disrupting the normal function of CBP and p300, leading to significant changes in gene expression and cellular signaling pathways.

#### **Mechanism of Action**

The primary mechanism of **SGC-CBP30** is the competitive inhibition of the CBP/p300 bromodomains. This prevents their interaction with acetylated histones, thereby blocking their recruitment to gene promoters and enhancers. This leads to a reduction in histone acetylation at these sites, particularly H3K18ac and H3K27ac, which are key marks deposited by CBP/p300.[11] The consequence is the suppression of target gene transcription.





Click to download full resolution via product page

Mechanism of SGC-CBP30 Action

## **Key Signaling Pathways Affected**

Research has shown that **SGC-CBP30** impacts several critical signaling pathways:

- IRF4 Network in Multiple Myeloma: SGC-CBP30 has been shown to suppress the IRF4
  transcriptional program, which is crucial for the survival of multiple myeloma cells. This leads
  to cell cycle arrest and apoptosis in sensitive cell lines.[11][12]
- Th17 Cell Differentiation and IL-17A Secretion: SGC-CBP30 inhibits the secretion of the proinflammatory cytokine IL-17A from Th17 cells, suggesting its potential as an antiinflammatory agent.[5][13]



- MYC-Driven Transcription: Although not always the most downregulated gene, MYC
  expression is often reduced following treatment with SGC-CBP30, and MYC transcriptional
  programs are affected.[12]
- TGF-β/SMAD3 Pathway: SGC-CBP30 can disrupt the interaction of CBP/p300 at superenhancers that drive the expression of oncogenic long non-coding RNAs in certain cancers, thereby modulating the TGF-β/SMAD3 signaling axis.[6]



Click to download full resolution via product page

Signaling Pathways Modulated by SGC-CBP30

## **Experimental Protocols**

The following protocols provide a framework for studying the effects of **SGC-CBP30** on transcriptional co-activators.

## **Chromatin Immunoprecipitation (ChIP)**



This protocol is designed to investigate the binding of CBP and p300 to specific genomic regions and how this is affected by **SGC-CBP30**.





#### Click to download full resolution via product page

#### Chromatin Immunoprecipitation (ChIP) Workflow

#### Methodology:

- Cell Treatment and Crosslinking:
  - Culture cells to 80-90% confluency.
  - Treat cells with SGC-CBP30 or DMSO (vehicle control) for the desired time (e.g., 6 hours).
  - Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.
  - Quench the reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing:
  - Harvest and wash cells with ice-cold PBS.
  - Lyse the cells to release the nuclei.
  - Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.[14] The optimal sonication conditions should be determined empirically for each cell type.[15]
- Immunoprecipitation:
  - Pre-clear the chromatin lysate with protein A/G beads.
  - Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBP or p300. Include a negative control with a non-specific IgG antibody.
  - Add protein A/G beads to capture the antibody-chromatin complexes.
- Washes and Elution:



- Wash the beads multiple times with a series of wash buffers to remove non-specifically bound proteins.[16]
- Elute the chromatin from the beads.
- Reverse Crosslinking and DNA Purification:
  - Reverse the formaldehyde crosslinks by incubating at 65°C.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
  - Purify the DNA using a commercial kit or phenol-chloroform extraction.
- Analysis:
  - Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or perform genome-wide analysis by ChIP-sequencing (ChIP-seq).

## **Western Blotting**

This protocol is used to assess the total protein levels of CBP, p300, and downstream targets affected by **SGC-CBP30**.

#### Methodology:

- Cell Lysis and Protein Quantification:
  - Treat cells with SGC-CBP30 or DMSO.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
  - Denature protein lysates by boiling in Laemmli buffer.
  - Separate the proteins by size on an SDS-polyacrylamide gel. For large proteins like
     CBP/p300 (~300 kDa), a low percentage acrylamide gel (e.g., 6-8%) is recommended.



- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody against the protein of interest (e.g., CBP, p300, MYC, or a loading control like β-actin) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane with TBST.
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

## **Reporter Gene Assay**

This assay measures the effect of **SGC-CBP30** on the activity of a specific transcription factor or signaling pathway.

#### Methodology:

- Cell Transfection:
  - Co-transfect cells with a reporter plasmid and a control plasmid. The reporter plasmid
    contains a luciferase gene under the control of a promoter with response elements for the
    transcription factor of interest. The control plasmid (e.g., expressing Renilla luciferase) is
    used for normalization.
- Cell Treatment:



- After transfection, treat the cells with SGC-CBP30, a known activator of the pathway (positive control), and/or a vehicle control (DMSO).
- Cell Lysis and Luciferase Assay:
  - Lyse the cells using a passive lysis buffer.
  - Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
  - Compare the normalized luciferase activity in SGC-CBP30-treated cells to the controltreated cells to determine the effect of the inhibitor on the transcriptional activity of the pathway.

## Conclusion

**SGC-CBP30** is a powerful and selective tool for investigating the roles of the transcriptional coactivators CBP and p300. Its ability to specifically inhibit their bromodomains allows for the targeted interrogation of their function in a variety of biological contexts. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize **SGC-CBP30** to further our understanding of epigenetic regulation in health and disease, and to explore the therapeutic potential of targeting CBP/p300 in various pathologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]

### Foundational & Exploratory





- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. CBP Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abt-869.com [abt-869.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 12. elifesciences.org [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays |
   Thermo Fisher Scientific US [thermofisher.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SGC-CBP30: A Technical Guide to its Effects on Transcriptional Co-activators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#sgc-cbp30-and-its-effects-on-transcriptional-co-activators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com